molecular formula C12H7ClN2 B3291174 2-(2-Chlorophenyl)nicotinonitrile CAS No. 870064-86-1

2-(2-Chlorophenyl)nicotinonitrile

Cat. No.: B3291174
CAS No.: 870064-86-1
M. Wt: 214.65 g/mol
InChI Key: SUJOLWHLOQGRDP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a chlorophenyl group attached to the second position of the nicotinonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)nicotinonitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization. One common method is the three-component Dimroth reaction, which involves chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized to improve yield and reduce costs, often incorporating recycling of solvents and reagents to enhance environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The nitrile group can be involved in cyclization reactions to form heterocyclic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Cyclization: Catalysts like ammonium acetate in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products: The major products formed from these reactions include various substituted nicotinonitriles and heterocyclic compounds, which can have significant biological and chemical properties .

Scientific Research Applications

2-(2-Chlorophenyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

    2-Chloronicotinonitrile: Similar structure but lacks the phenyl group.

    2-(4-Chlorophenyl)nicotinonitrile: Similar structure with the chlorine atom at a different position on the phenyl ring.

    2-Phenyl-3-cyanopyridine: Similar core structure but without the chlorine atom.

Uniqueness: 2-(2-Chlorophenyl)nicotinonitrile is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and biological activity. This positioning can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

2-(2-chlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-11-6-2-1-5-10(11)12-9(8-14)4-3-7-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJOLWHLOQGRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271409
Record name 2-(2-Chlorophenyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870064-86-1
Record name 2-(2-Chlorophenyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870064-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in 18% yield from 2-chloro-3-cyanopyridine and 2-chlorophenylboronic acid according to the procedure described for Example 153A. MS (ESI−) m/z 215.0 (M+H)+; 1H NMR (CDCl3) δ 7.41-7.49 (m, 4H), 7.53-7.56 (m, 1H), 8.09 (dd, J=7.8, 1.7 Hz, 1H), 8.90 (dd, J=5.1, 1.7 Hz, 1H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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